molecular formula C₃₅H₆₁N₃O₉ B1145370 Enniatin B4 CAS No. 19893-21-1

Enniatin B4

Cat. No.: B1145370
CAS No.: 19893-21-1
M. Wt: 667.87
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enniatin B4 is a cyclohexadepsipeptide mycotoxin produced by various Fusarium fungal species, such as F. acuminatum . It is part of the enniatin family, characterized by a structure composed of three alternating N-methyl amino acids and three hydroxy acid residues (typically hydroxyisovaleric acid) . This compound is primarily recognized for its ionophoric properties, enabling it to form lipophilic complexes with cations and incorporate into cell membranes. This action disrupts ionic gradients by facilitating the transport of monovalent and divalent cations (such as K + , Ca 2+ , Na + ) across lipid bilayers, leading to the disturbance of critical cellular processes like oxidative phosphorylation in mitochondria . A key and specific researched application of this compound is its potent inhibition of the enzyme acyl-CoA: cholesterol acyltransferase (ACAT) . This mechanism underpins its value in studies investigating cellular cholesterol metabolism and homeostasis. Researchers also utilize this compound for its documented cytotoxic effects , which induce apoptosis through mitochondrial modifications and cell cycle disruption in various mammalian cell lines. Furthermore, it exhibits a range of biological activities, including antibiotic and antifungal effects, making it a compound of interest in multiple biological and toxicological research fields . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDCQKBQAKLZBD-SCUYQTRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017783
Record name Enniatin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19893-21-1
Record name Enniatin B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Media Selection and Culture Conditions

The entomopathogenic fungus Verticillium hemipterigenum BCC 1449 has been extensively studied for enniatin production. Optimal yields of this compound are achieved using yeast extract sucrose (YES) medium , which promotes robust mycelial growth and metabolite secretion. Comparative studies of liquid media reveal the following efficiencies:

MediumDry Cell Weight (g/L)Enniatin Yield (mg/L)
YES12.5 ± 1.248.3 ± 3.1
Sabouraud Dextrose9.8 ± 0.932.1 ± 2.4
Potato Dextrose8.3 ± 0.725.6 ± 1.8
Coconut Juice4.1 ± 0.56.2 ± 0.9

Static fermentation at 25°C for 28 days maximizes this compound production, with yields plateauing after four weeks. Agitation is avoided to prevent oxidative degradation of depsipeptides.

Large-Scale Fermentation Protocols

For industrial-scale production, V. hemipterigenum is cultured in 1-L Erlenmeyer flasks containing 250 mL of YES medium. Post-fermentation, mycelia are separated by filtration and extracted with methanol, while the culture filtrate is subjected to ethyl acetate partitioning. Enniatins predominantly accumulate in mycelia (∼70% of total yield), necessitating thorough biomass extraction.

Extraction and Purification of this compound

Solvent Extraction and Partitioning

Crude extracts are defatted using hexane, followed by liquid-liquid partitioning with ethyl acetate to isolate enniatins from polar contaminants. The organic phase is concentrated under reduced pressure, yielding a brown gum enriched in this compound and analogs.

Chromatographic Purification

Sephadex LH-20 Size-Exclusion Chromatography :
The crude extract is fractionated using Sephadex LH-20 with a methanol-dichloromethane (1:2) mobile phase, separating enniatins from high-molecular-weight impurities.

Silica Gel Column Chromatography :
Further purification on silica gel with ethyl acetate-dichloromethane gradients isolates this compound from structurally similar analogs like Enniatin B and B1.

Preparative HPLC :
Final purification employs reversed-phase HPLC (NovaPak C18 column, 68:32 acetonitrile-water) at 20 mL/min, achieving >95% purity. Retention times for key enniatins are as follows:

CompoundRetention Time (min)Purity (%)
This compound22.796.2
Enniatin B19.394.8
Enniatin A125.192.5

Challenges and Innovations in this compound Synthesis

Low-Titer Production in Wild-Type Strains

Native Fusarium and Verticillium strains produce this compound at suboptimal titers (≤50 mg/L), necessitating strain engineering or media supplementation. Overexpression of ESyn genes and disruption of competing pathways (e.g., trichothecene biosynthesis) are under investigation to enhance yields.

Precursor-Directed Biosynthesis

Supplementing fermentation media with noncanonical amino acids (e.g., norvaline) redirects ESyn activity toward this compound. For example, adding 10 mM norvaline increases B4 production by 40% in Fusarium scirpi .

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Properties

Enniatin B4 exhibits significant antimicrobial activity against a range of bacteria and fungi. Research indicates that it can inhibit the growth of various strains, making it a candidate for developing natural preservatives in food products. In vitro studies have demonstrated that this compound, along with other enniatins, can disrupt microbial cell membranes, leading to cell lysis and death .

Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Studies show that it can induce apoptosis in human cancer cells, including breast carcinoma and lung cancer cells. For instance, the compound has been reported to have an IC50 value comparable to conventional chemotherapeutics in specific assays . This suggests its potential as an adjunctive treatment in cancer therapy, particularly when combined with other drugs to overcome multidrug resistance.

Toxicological Studies

While this compound shows promise as an antimicrobial and anticancer agent, its safety profile is crucial for its application. A 28-day repeated oral dose toxicity study in mice indicated that this compound did not exhibit significant toxicity at certain doses, highlighting its potential for safe use in therapeutic contexts . However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Inhibition of Drug Efflux Pumps

This compound has been identified as an effective inhibitor of multidrug efflux pumps such as Pdr5p in Saccharomyces cerevisiae. This property may enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells . The interaction with ATP-binding cassette transporters suggests that this compound could influence the bioavailability of various pharmaceuticals, making it a valuable compound in drug formulation .

Impact on Intestinal Health

Research into the effects of this compound on intestinal epithelial cells indicates that it may disrupt tight junctions and alter permeability. While this could have implications for gut health, it also raises concerns about its use as a food additive or therapeutic agent targeting gastrointestinal conditions .

Cytotoxicity of this compound on Cancer Cell Lines

Cell LineExposure Time (h)IC50 (μM)Reference
A427 (Lung Cancer)721.61Dornetshuber et al.
A549 (Lung Cancer)724.08Dornetshuber et al.
Caco-2 (Colon Cancer)24>15Ivanova et al.
482.1Ivanova et al.
721.4Ivanova et al.

Antimicrobial Activity Against Bacterial Strains

Microbial StrainMinimum Inhibitory Concentration (ng/mL)Reference
Escherichia coli20,000MDPI Review
Staphylococcus aureus20,000MDPI Review
Candida albicans20,000MDPI Review

Case Study: Anticancer Research

A study conducted by Nilanonta et al. (2003) explored the cytotoxic effects of this compound on various cancer cell lines, demonstrating its potential to induce apoptosis and inhibit cell proliferation effectively. The results indicated that at specific concentrations, this compound could serve as a potent anticancer agent alongside traditional therapies.

Case Study: Food Safety Applications

Research into the use of this compound as a natural preservative showed promising results against foodborne pathogens. Its ability to inhibit bacterial growth suggests that it could be utilized to extend the shelf life of perishable goods while ensuring food safety.

Comparison with Similar Compounds

Antimicrobial and Antiparasitic Effects

Compound Activity Against IC50/MIC (μg/mL) Key Findings Reference
This compound Mycobacterium tuberculosis H37Rv MIC: ~5–10 Inhibits clinical multidrug-resistant strains; modulates lipid/metabolic genes
Plasmodium falciparum IC50: 0.07–0.14 Superior to miltefosine (antimalarial drug)
Enniatin B Mycobacterium tuberculosis MIC: ~5–10 Comparable to ENN B4; disrupts bacterial membranes
Beauvericin Trypanosoma cruzi IC50: 0.54 Higher activity than benznidazole

Cytotoxicity and Ionophoric Activity

  • ENN B4 exhibits ionophoric activity, facilitating K+ and Na+ transport, but its cytotoxicity (e.g., against L6 rat cells) is less characterized compared to ENN B and beauvericin .
  • ENN B4 and ENN B show similar cytotoxicity profiles, with IC50 values in the low micromolar range for mammalian cells .

Occurrence in Food and Feed

ENN B4 is frequently detected in cereals, though at lower concentrations than ENN B and B1:

Matrix ENN B4 Concentration (μg/kg) Co-occurring Toxins Reference
Wheat 0.05–0.68 ENN B, B1, beauvericin
Corn 0.02–0.44 Fumonisins, deoxynivalenol

Q & A

Q. Q. What are the limitations of using in vitro intestinal models to predict this compound bioavailability?

  • Methodological Answer : While Caco-2 monolayers model intestinal absorption, they lack mucus layers and microbial metabolism. Mitigate limitations by:
  • Co-culture systems: Incorporate HT29-MTX mucus-producing cells.
  • Simulated gut microbiota: Add fecal slurries to assess microbial biotransformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.